molecular formula C12H11NO3 B1396546 4-Methoxy-8-methylquinoline-2-carboxylic acid CAS No. 1351792-69-2

4-Methoxy-8-methylquinoline-2-carboxylic acid

Cat. No. B1396546
CAS RN: 1351792-69-2
M. Wt: 217.22 g/mol
InChI Key: ALWRPRYXGWXIJP-UHFFFAOYSA-N
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Description

4-Methoxy-8-methylquinoline-2-carboxylic acid is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 . It’s a solid substance .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-8-methylquinoline-2-carboxylic acid consists of a quinoline scaffold, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety .


Physical And Chemical Properties Analysis

The predicted boiling point of 4-Methoxy-8-methylquinoline-2-carboxylic acid is 364.8±37.0 °C, and its predicted density is 1.280±0.06 g/cm3 . The pKa value is predicted to be 1.17±0.30 .

Scientific Research Applications

Cytotoxic Evaluation in Cancer Research

4-Methoxy-8-methylquinoline-2-carboxylic acid derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cells. For example, certain derivatives exhibited significant cytotoxicity against a range of cancer cells, indicating their potential as cancer therapeutics (Zhao et al., 2005).

Synthesis of Novel Quinolone and Quinoline-2-carboxylic Acid Derivatives

This compound has been involved in the synthesis of novel quinolone and quinoline-2-carboxylic acid derivatives, which have shown potential as potent 5HT1B antagonists. These derivatives could have implications in neurological and psychiatric disorders (Horchler et al., 2007).

Reduction of Nitroarenes and Azaaromatic Compounds

It has been used in studies involving the reduction of nitroarenes to aminoarenes, demonstrating its utility in various organic transformations. This reduction process is crucial in the synthesis of many organic compounds (Watanabe et al., 1984).

Synthesis of Sulfanyl-substituted Acids and Nitriles

The compound has been employed in the synthesis of sulfanyl-substituted acetic, propionic acids, and propionitriles, which are important in pharmaceutical and chemical industries (Avetisyan et al., 2010).

Isolation from Natural Sources

It has been isolated from natural sources like Ephedra species, suggesting its occurrence in nature and potential biological significance (Starratt & Caveney, 1996).

Antibiotic Discovery

Derivatives of 4-Methoxy-8-methylquinoline-2-carboxylic acid, such as helquinoline, have shown high biological activity against bacteria and fungi, indicating its potential in antibiotic discovery (Asolkar et al., 2004).

Antiallergy Agents

It has been a part of the synthesis of novel antiallergy agents. These agents showed promising activity in preclinical models and could be a valuable addition to antiallergy therapeutics (Althuis et al., 1980).

Fluorescent Labeling in Biomedical Analysis

The compound has been used in the development of novel fluorophores for biomedical analysis. These fluorophores show strong fluorescence in a wide pH range, which is crucial for various analytical applications (Hirano et al., 2004).

Safety and Hazards

The safety information for a similar compound, 4-ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid, indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H312, and H332, and there are several precautionary statements .

Future Directions

Quinoline compounds have versatile applications in the fields of industrial and synthetic organic chemistry. They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the study and development of new methods and synthetic approaches towards quinoline compounds, including 4-Methoxy-8-methylquinoline-2-carboxylic acid, could be a potential future direction.

properties

IUPAC Name

4-methoxy-8-methylquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7-4-3-5-8-10(16-2)6-9(12(14)15)13-11(7)8/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWRPRYXGWXIJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-8-methylquinoline-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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